molecular formula C11H14F2O2 B2660630 (3,4-Difluoro-5-isobutoxyphenyl)methanol CAS No. 1443341-74-9

(3,4-Difluoro-5-isobutoxyphenyl)methanol

Cat. No.: B2660630
CAS No.: 1443341-74-9
M. Wt: 216.228
InChI Key: SMBVQAKGNBFKPW-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated building blocks and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and reduction reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .

Types of Reactions:

    Oxidation: (3,4-Difluoro-5-isobutoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the isobutoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

Scientific Research Applications

(3,4-Difluoro-5-isobutoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

  • (3,4-Difluoro-5-methoxyphenyl)ethanol
  • (3,4-Difluoro-5-propoxyphenyl)methanol
  • (3,4-Difluoro-5-hexyloxyphenyl)methanol

Comparison: (3,4-Difluoro-5-isobutoxyphenyl)methanol is unique due to its specific combination of fluorine atoms and the isobutoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

[3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-4,7,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVQAKGNBFKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443341-74-9
Record name [3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol
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